2-(2-Carboxyphenyl)sulfanylbenzoic acid

Übersicht

Beschreibung

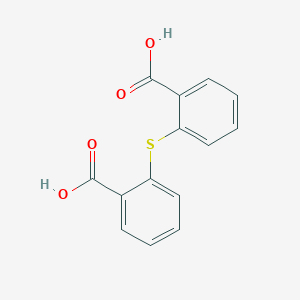

2-(2-Carboxyphenyl)sulfanylbenzoic acid is an organic compound with the molecular formula C14H10O4S It is known for its unique structure, which includes a sulfanyl group (-S-) linking two benzoic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Carboxyphenyl)sulfanylbenzoic acid can be synthesized through the in situ transformation of 2-sulfanylbenzoic acid. Under hydrothermal conditions, 2-sulfanylbenzoic acid undergoes a reaction to form a disulfide bond, resulting in the formation of this compound . The reaction typically involves heating the reactants in a solvent such as water or ethanol at elevated temperatures and pressures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Carboxyphenyl)sulfanylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Crystal Engineering

Co-Crystal Formation

One of the most notable applications of 2-(2-Carboxyphenyl)sulfanylbenzoic acid is in the formation of co-crystals. Co-crystals are solid-state materials composed of two or more different molecules that can enhance the physical properties of the resulting compound. Recent studies have demonstrated that DTBA can form co-crystals with various benzoic acid derivatives, such as benzoic acid itself and 3-chlorobenzoic acid. These co-crystals exhibit unique structural characteristics that can be analyzed through X-ray diffraction techniques, revealing insights into molecular interactions and stability .

Medicinal Chemistry

Targeted Drug Delivery

In medicinal chemistry, this compound has been investigated for its role in drug delivery systems. Its ability to form conjugates with various therapeutic agents allows for targeted delivery mechanisms, particularly in treating infections caused by Pseudomonas aeruginosa. The incorporation of DTBA into prodrug formulations enhances the specificity and efficacy of antibiotic delivery while minimizing systemic toxicity .

Mechanism of Action

The mechanism involves the activation of prodrugs at the infection site through enzymatic cleavage, which releases the active antibiotic compound. This targeted approach is crucial in addressing issues related to antibiotic resistance and side effects associated with systemic administration .

Materials Science

Polymeric Applications

The flexible nature of this compound allows it to be utilized in polymer chemistry. Research indicates that DTBA can act as a cross-linking agent in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for various industrial applications .

Wirkmechanismus

The mechanism of action of 2-(2-carboxyphenyl)sulfanylbenzoic acid depends on its application. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The sulfanyl group and carboxylic acid groups play crucial roles in binding to metal centers, facilitating the formation of stable frameworks .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Sulfanylbenzoic acid: The precursor to 2-(2-carboxyphenyl)sulfanylbenzoic acid, which lacks the disulfide linkage.

2,2’-Thiodibenzoic acid: A similar compound with a disulfide linkage but different substitution patterns on the aromatic rings.

Uniqueness

This compound is unique due to its specific structure, which includes both sulfanyl and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and coordinate with metal ions in diverse ways, making it a versatile compound for various applications .

Biologische Aktivität

2-(2-Carboxyphenyl)sulfanylbenzoic acid, also known as a derivative of benzoic acid with a sulfanyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various mechanisms, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a carboxyphenyl moiety and a sulfanyl group, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts the integrity of microbial cell membranes, leading to cell death. This mechanism is particularly relevant in combating drug-resistant strains of bacteria.

Anticancer Activity

The compound shows promise as an anticancer agent by targeting specific cellular pathways involved in tumor growth and survival. It has been observed to inhibit key proteins involved in cell proliferation, such as PIM-1 kinase and SIRT1, which are critical for cancer cell survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Research Findings

Recent studies have highlighted the efficacy of this compound across different biological contexts:

Case Study 1: Antimicrobial Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including multidrug-resistant E. coli. The compound's ability to disrupt bacterial cell membranes was confirmed through electron microscopy analysis.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human lymphoma cell lines demonstrated that treatment with this compound led to significant apoptosis (programmed cell death) via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Eigenschaften

IUPAC Name |

2-(2-carboxyphenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUPKZTWQYDOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311609 | |

| Record name | 2,2'-thiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22219-02-9 | |

| Record name | NSC244333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-thiodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.